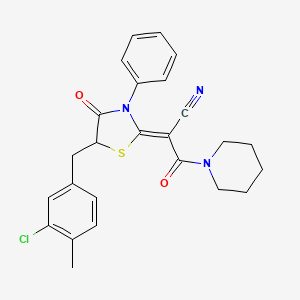
(Z)-2-(5-(3-chloro-4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(5-(3-chloro-4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile is a useful research compound. Its molecular formula is C25H24ClN3O2S and its molecular weight is 466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (Z)-2-(5-(3-chloro-4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile is a thiazolidine derivative that has garnered attention due to its diverse biological activities. Thiazolidine derivatives are known for their potential in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this specific compound, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is characterized by a five-membered ring containing sulfur and nitrogen. The presence of various functional groups, such as the piperidine moiety and the chloro-methylbenzyl substituent, enhances its biological activity.
1. Anticancer Activity
Research indicates that thiazolidine derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. The specific compound under review has shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| K562 (Leukemia) | 10.0 | |
| SF-295 (CNS Cancer) | 15.0 | |
| MDA-MB-231 (Breast) | 8.0 |
The mechanism of action involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways.
2. Antimicrobial Activity
Thiazolidine derivatives have demonstrated broad-spectrum antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
3. Anti-inflammatory Activity
The anti-inflammatory potential of this thiazolidine derivative has also been explored. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its therapeutic effects in inflammatory diseases.
Case Studies
Several studies have highlighted the biological activity of thiazolidine derivatives similar to the compound :
- Patil et al. reported on a series of thiazolidine derivatives exhibiting varying degrees of antiproliferative activity against tumor cell lines, with modifications at the 5-position significantly enhancing activity against breast cancer cells .
- Da Silva et al. evaluated the cytotoxic effects of thiazolidinones against glioblastoma cells, finding that certain derivatives exhibited potent antitumor effects through decreased cell viability .
- Hassan et al. synthesized new thiazolidine derivatives and assessed their antimicrobial properties, confirming their effectiveness against both bacterial and fungal strains .
Propiedades
IUPAC Name |
(2Z)-2-[5-[(3-chloro-4-methylphenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-oxo-3-piperidin-1-ylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O2S/c1-17-10-11-18(14-21(17)26)15-22-24(31)29(19-8-4-2-5-9-19)25(32-22)20(16-27)23(30)28-12-6-3-7-13-28/h2,4-5,8-11,14,22H,3,6-7,12-13,15H2,1H3/b25-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEBRRDSDYAMAF-QQTULTPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)N3CCCCC3)S2)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)N3CCCCC3)/S2)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














